![molecular formula C25H30N4O5S2 B2410543 N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 392295-95-3](/img/structure/B2410543.png)
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core thiadiazole ring, followed by the attachment of the various substituents through appropriate coupling reactions. .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula and the known properties of its constituent atoms and functional groups. The thiadiazole ring and the benzene ring are both aromatic systems, which means they are planar and exhibit resonance stabilization . The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could participate in hydrolysis reactions, while the thiadiazole ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy groups could increase its solubility in organic solvents, while the aromatic rings could contribute to its UV/visible absorption spectrum .Scientific Research Applications
Industrial Chemistry and Material Science
Thiophene derivatives find applications in industrial chemistry and material science. Specifically, they serve as corrosion inhibitors . These compounds help protect metals and alloys from degradation due to environmental factors such as moisture, acids, and salts. Their ability to form protective layers on metal surfaces makes them valuable in various industrial processes.
Organic Semiconductors and Electronic Devices
Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for use in flexible and lightweight electronic devices. Researchers continue to explore novel thiophene derivatives to enhance device performance.
Pharmacological Properties
Thiophene-containing compounds exhibit diverse pharmacological properties, making them intriguing for drug discovery:
a. Anticancer Activity: Some thiophene derivatives demonstrate anticancer effects . Researchers investigate their mechanisms of action and potential as targeted therapies. These compounds may interfere with cancer cell growth, apoptosis pathways, or angiogenesis.
b. Anti-Inflammatory Effects: Thiophene-based molecules also possess anti-inflammatory properties . These compounds could be valuable in managing inflammatory conditions, such as arthritis or autoimmune diseases.
c. Antimicrobial Agents: Certain thiophene derivatives exhibit antimicrobial activity . Scientists explore their effectiveness against bacteria, fungi, and other pathogens. These compounds may contribute to the development of new antibiotics.
d. Antihypertensive Properties: Thiophene-containing drugs may have antihypertensive effects . Understanding their mechanisms of action can guide the design of more effective treatments for hypertension.
e. Other Applications: Thiophene derivatives have been investigated for various other applications, including:
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Some compounds, like suprofen, contain a 2-substituted thiophene framework and function as NSAIDs .
- Dental Anesthetics: Articaine, which includes a 2,3,4-trisubstituted thiophene, serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Solvent and Reagent in Organic Synthesis
“N-(2,4-Dimethylphenyl)formamide,” a derivative of the compound , finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It contributes to the preparation of various organic compounds and polymers.
Antimicrobial and Anticancer Drug Resistance Studies
Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds aim to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells . Researchers investigate their molecular structures and potential therapeutic effects.
Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature N-(2,4-Dimethylphenyl)formamide | CAS 60397-77-5 | SCBT - Santa Cruz Biotechnology Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-10-9-15(4)11-16(18)5/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDACAJBRHKBCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide |
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